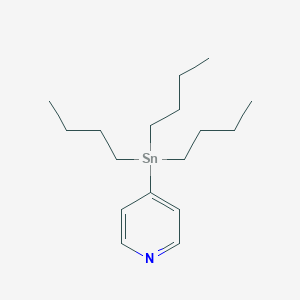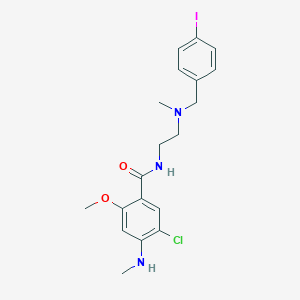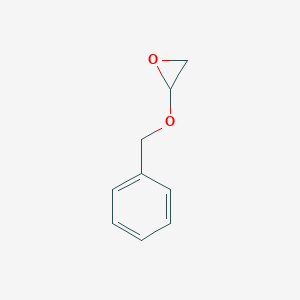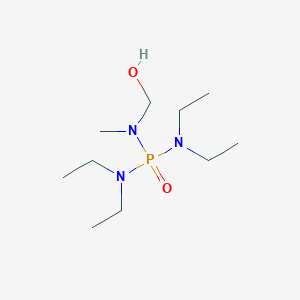
11-(Ethylthio)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Ethylthio)undecanoic acid is a fatty acid derivative that has been extensively studied in scientific research due to its potential applications in various fields. This acid is also known as 11-ETE and is a sulfur-containing fatty acid that belongs to the family of medium-chain fatty acids. The chemical formula of 11-ETE is C14H28O2S, and its molecular weight is 268.44 g/mol.
Mécanisme D'action
The mechanism of action of 11-(Ethylthio)undecanoic acid is not fully understood. However, studies have shown that 11-ETE can inhibit the activity of acyl-CoA synthetase, which is an enzyme that plays a crucial role in fatty acid metabolism. This inhibition leads to the reduction of fatty acid uptake and synthesis, which can be beneficial in the treatment of various metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. One of the major effects of 11-ETE is the regulation of lipid metabolism. Studies have shown that 11-ETE can reduce the uptake and synthesis of fatty acids, which can be beneficial in the treatment of various metabolic disorders. Additionally, 11-ETE has been reported to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
11-(Ethylthio)undecanoic acid has several advantages and limitations for lab experiments. One of the major advantages of 11-ETE is its ability to regulate lipid metabolism, which can be beneficial in the study of various metabolic disorders. Additionally, 11-ETE is a relatively stable compound that can be easily synthesized in the lab. However, one of the major limitations of 11-ETE is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 11-(Ethylthio)undecanoic acid. One of the major directions is the investigation of its potential applications in the treatment of various metabolic disorders, such as obesity and type 2 diabetes. Additionally, further studies are needed to understand the mechanism of action of 11-ETE and its potential interactions with other metabolic pathways. Moreover, the development of new synthesis methods for 11-ETE and its derivatives can be beneficial in expanding its potential applications in various fields.
Applications De Recherche Scientifique
11-(Ethylthio)undecanoic acid has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of 11-ETE is in the field of lipid metabolism. Studies have shown that 11-ETE can regulate lipid metabolism by inhibiting the activity of acyl-CoA synthetase, which is an enzyme that plays a crucial role in fatty acid metabolism. This inhibition leads to the reduction of fatty acid uptake and synthesis, which can be beneficial in the treatment of various metabolic disorders.
Propriétés
| 114019-70-4 | |
Formule moléculaire |
C13H26O2S |
Poids moléculaire |
246.41 g/mol |
Nom IUPAC |
11-ethylsulfanylundecanoic acid |
InChI |
InChI=1S/C13H26O2S/c1-2-16-12-10-8-6-4-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |
Clé InChI |
YDNFLXXNJDMLOT-UHFFFAOYSA-N |
SMILES |
CCSCCCCCCCCCCC(=O)O |
SMILES canonique |
CCSCCCCCCCCCCC(=O)O |
| 114019-70-4 | |
Synonymes |
11-(ethylthio)undecanoic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)

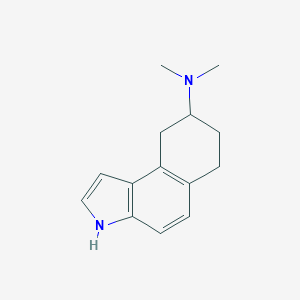
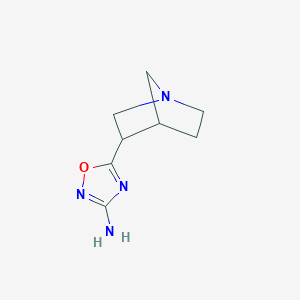
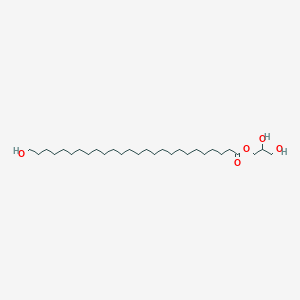
![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)


